

# Technical Guide: Spectroscopic Analysis of 2-Methyl-4-(trifluoromethyl)phenylboronic Acid

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## Compound of Interest

Compound Name: 2-Methyl-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1387615

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## Executive Summary and Introduction

**2-Methyl-4-(trifluoromethyl)phenylboronic acid** is a key organoboron intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, demands rigorous structural confirmation and purity assessment.<sup>[1]</sup> This guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopic data for this compound.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated framework for its interpretation. This document is structured to empower researchers, quality control analysts, and drug development professionals to confidently identify and characterize this reagent. We will delve into the causality of fragmentation patterns in mass spectrometry and the rationale behind vibrational modes in infrared spectroscopy, grounding our analysis in established chemical principles. The protocols herein are designed as self-validating systems, ensuring reproducibility and accuracy.

Compound Profile: | Identifier | Value | | :--- | :--- | | Chemical Name | **2-Methyl-4-(trifluoromethyl)phenylboronic acid** | | CAS Number | 957034-45-6<sup>[2]</sup> | | Molecular Formula | C<sub>8</sub>H<sub>8</sub>BF<sub>3</sub>O<sub>2</sub><sup>[2]</sup> | | Molecular Weight | 203.96 g/mol | | Structure |

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## Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.[3] For arylboronic acids, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed to generate gas-phase ions.[4] The subsequent fragmentation is not random; it follows predictable chemical pathways governed by the stability of the resulting ions and neutral losses.

## Rationale of the Fragmentation Pathway

The fragmentation of **2-Methyl-4-(trifluoromethyl)phenylboronic acid** is dictated by the interplay of its functional groups: the aromatic ring, the boronic acid moiety, the methyl group, and the highly electronegative trifluoromethyl group.

- **Molecular Ion ( $M^{+}$ ):** The aromatic ring imparts significant stability, meaning the molecular ion peak should be readily observable.
- **$\alpha$ -Cleavage:** The bonds adjacent to the aromatic ring and functional groups are common points of cleavage.
- **Neutral Losses:** The loss of stable, neutral molecules like water ( $H_2O$ ) from the boronic acid group is a characteristic fragmentation pathway.
- **Protodeboronation:** A common decomposition pathway for arylboronic acids involves the replacement of the  $-B(OH)_2$  group with a hydrogen atom, a process known as protodeboronation.[5][6] This would result in a fragment corresponding to 1-methyl-3-(trifluoromethyl)benzene.

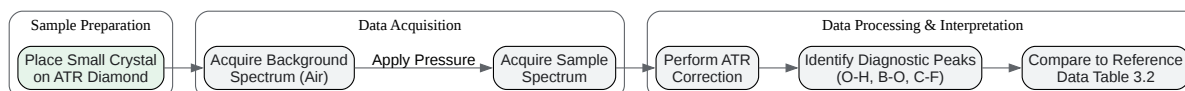
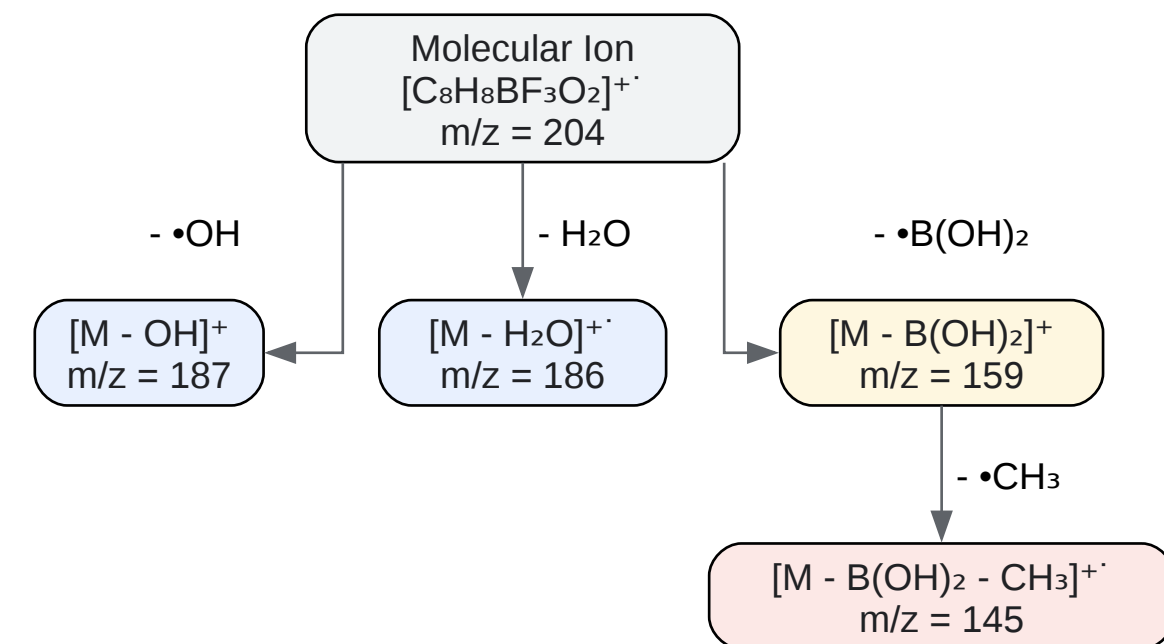
## Predicted Mass Spectrum Data

The following table outlines the predicted key fragments for **2-Methyl-4-(trifluoromethyl)phenylboronic acid** under typical EI-MS conditions.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Formula	Interpretation & Mechanistic Insight
204	$[\text{C}_8\text{H}_8\text{BF}_3\text{O}_2]^{+\cdot}$	$[\text{M}]^{+\cdot}$	Molecular Ion: The parent ion, confirming the molecular weight of the compound.
187	$[\text{C}_8\text{H}_7\text{BF}_3\text{O}]^+$	$[\text{M} - \text{OH}]^+$	Loss of a Hydroxyl Radical: Cleavage of a B-OH bond. This is a common initial fragmentation for boronic acids.
186	$[\text{C}_8\text{H}_6\text{BF}_3]^{+\cdot}$	$[\text{M} - \text{H}_2\text{O}]^{+\cdot}$	Dehydration: Loss of a neutral water molecule from the $\text{B}(\text{OH})_2$ group, often forming a cyclic boroxine-like structure in the gas phase.
159	$[\text{C}_7\text{H}_6\text{F}_3]^+$	$[\text{M} - \text{B}(\text{OH})_2]^+$	C-B Bond Cleavage: Direct cleavage of the bond between the aromatic ring and the boron atom. The charge is retained by the more stable aromatic fragment.
145	$[\text{C}_6\text{H}_3\text{F}_3]^{+\cdot}$	$[\text{M} - \text{B}(\text{OH})_2 - \text{CH}_3]^{+\cdot}$	Loss of Methyl Radical after C-B Cleavage: Subsequent fragmentation of the m/z 159 ion via loss of the methyl group.

## Visualization of the Fragmentation Pathway

The logical flow of the primary fragmentation events can be visualized as follows. This diagram illustrates the genesis of the most diagnostic daughter ions from the molecular ion.



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